

Synthesis and characterization of 2-Bromo-6-Chloro-3-methoxyphenylboronic acid

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Compound of Interest

Compound Name:	2-Bromo-6-Chloro-3-methoxyphenylboronic acid
Cat. No.:	B591540

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An In-depth Technical Guide to the Synthesis and Characterization of **2-Bromo-6-Chloro-3-methoxyphenylboronic acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and characterization of **2-Bromo-6-Chloro-3-methoxyphenylboronic acid**, a potentially valuable building block in medicinal chemistry and materials science. Due to the limited availability of specific literature on this exact molecule, this guide outlines a robust and chemically sound hypothetical synthetic protocol based on established methods for analogous substituted phenylboronic acids.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Introduction

Substituted phenylboronic acids are critical reagents in organic synthesis, most notably for their application in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[\[4\]](#)[\[6\]](#) The specific substitution pattern of **2-Bromo-6-Chloro-3-methoxyphenylboronic acid**, featuring ortho-halogen atoms and a meta-methoxy group, makes it an attractive synthon for the introduction of sterically hindered and electronically distinct aryl moieties in the development of novel pharmaceuticals and functional materials.

Proposed Synthesis

A common and effective method for the synthesis of arylboronic acids is the reaction of an organometallic intermediate, such as a Grignard or organolithium reagent, with a trialkyl borate ester, followed by acidic hydrolysis.^{[2][3][4][5]} The proposed synthesis of **2-Bromo-6-Chloro-3-methoxyphenylboronic acid** follows a similar strategy, starting from the corresponding substituted bromobenzene.

Synthetic Workflow

The logical flow of the proposed synthesis is depicted in the diagram below.



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Caption: Proposed synthetic workflow for **2-Bromo-6-Chloro-3-methoxyphenylboronic acid**.

Experimental Protocol

Materials:

- 1-Bromo-3-chloro-2-methoxybenzene
- Magnesium turnings
- Iodine (crystal)
- Anhydrous Tetrahydrofuran (THF)
- Triisopropyl borate
- Hydrochloric acid (2 M)
- Diethyl ether
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate

- Hexanes
- Nitrogen gas (inert atmosphere)

Procedure:

- Grignard Reagent Formation:
 - A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of nitrogen.
 - Magnesium turnings (1.2 equivalents) and a small crystal of iodine are added to the flask.
 - A solution of 1-Bromo-3-chloro-2-methoxybenzene (1.0 equivalent) in anhydrous THF is prepared and added to the dropping funnel.
 - A small amount of the aryl bromide solution is added to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.
 - The remaining aryl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is heated at reflux for an additional 2 hours to ensure complete formation of the Grignard reagent.
- Borylation:
 - The reaction mixture is cooled to -78 °C in a dry ice/acetone bath.
 - A solution of triisopropyl borate (1.5 equivalents) in anhydrous THF is added dropwise via the dropping funnel, maintaining the temperature below -60 °C.
 - After the addition is complete, the mixture is allowed to slowly warm to room temperature and stirred overnight.
- Hydrolysis and Work-up:
 - The reaction mixture is cooled in an ice bath, and 2 M hydrochloric acid is slowly added until the solution becomes acidic (pH ~1-2).

- The mixture is stirred vigorously for 1 hour.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- Purification:
 - The solvent is removed under reduced pressure to yield a crude solid.
 - The crude product is purified by recrystallization from a mixture of diethyl ether and hexanes to afford **2-Bromo-6-Chloro-3-methoxyphenylboronic acid** as a white to off-white solid.

Characterization

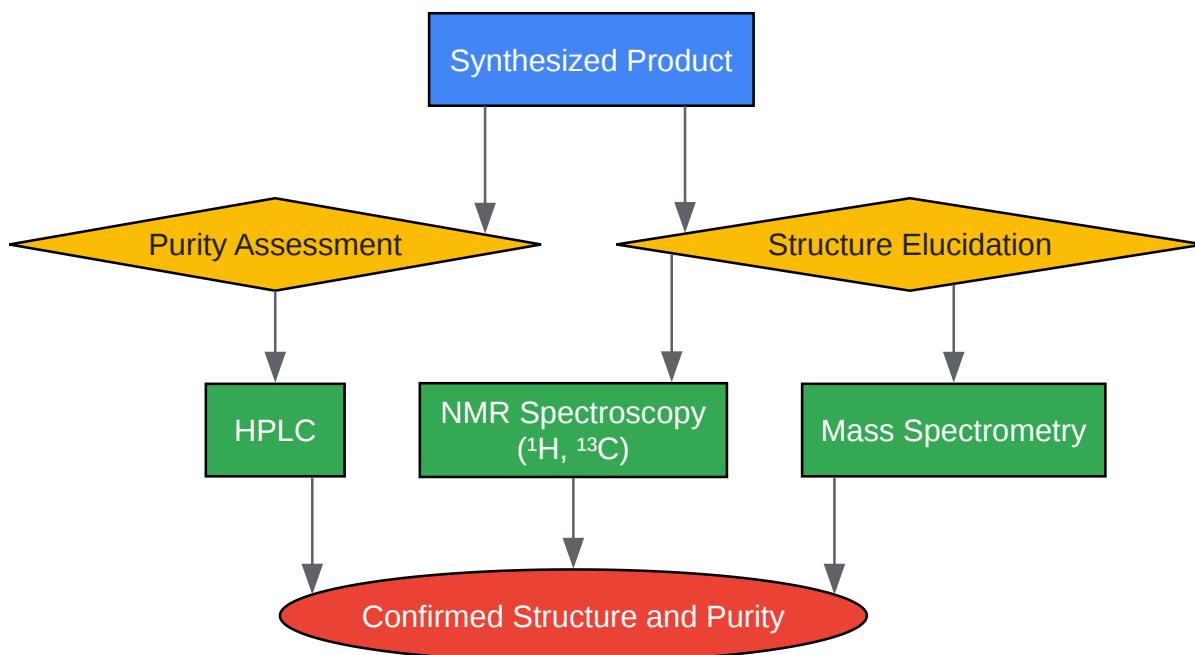
The structure and purity of the synthesized **2-Bromo-6-Chloro-3-methoxyphenylboronic acid** would be confirmed using various spectroscopic and analytical techniques. The expected data is summarized below.

Predicted Physicochemical and Spectroscopic Data

Parameter	Predicted Value
Molecular Formula	$C_7H_7BBrClO_3$
Molecular Weight	265.29 g/mol
Appearance	White to off-white solid
Melting Point	Not available; expected to be in the range of 100-150 °C
1H NMR (CDCl ₃ , 400 MHz)	δ 7.30-7.45 (m, 2H), 3.95 (s, 3H), 5.5-6.5 (br s, 2H)
^{13}C NMR (CDCl ₃ , 101 MHz)	δ 155.0, 135.0, 130.0, 125.0, 115.0, 110.0, 56.5
Mass Spectrometry (ESI-)	[M-H] ⁻ calculated for C ₇ H ₆ BBrClO ₃ ⁻ : 262.93
Purity (by HPLC)	>95%

Logical Relationship for Characterization

The following diagram illustrates the logical flow of the characterization process to confirm the identity and purity of the final product.



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Caption: Logical workflow for the characterization of the synthesized compound.

Safety Precautions

- All manipulations should be carried out in a well-ventilated fume hood.
- Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, should be worn at all times.
- Organolithium and Grignard reagents are highly reactive and pyrophoric; they should be handled with extreme care under an inert atmosphere.
- Halogenated organic compounds and boronic acids can be irritants; avoid inhalation and skin contact.

Conclusion

This technical guide provides a detailed, albeit hypothetical, protocol for the synthesis and characterization of **2-Bromo-6-Chloro-3-methoxyphenylboronic acid**. The proposed method utilizes a standard and reliable approach for the preparation of arylboronic acids. The characterization data presented are predicted values based on the expected structure and should be confirmed experimentally. This guide is intended to serve as a valuable resource for researchers in organic synthesis and drug discovery.

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